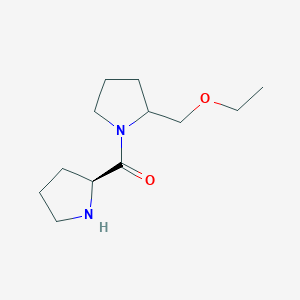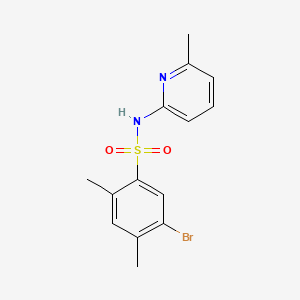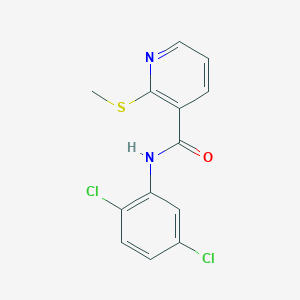
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is a complex organic compound that belongs to the class of ionizable cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate involves multiple steps. The process typically starts with the preparation of the core nonadecanedioate structure, followed by the attachment of the butyloctyl and pyrrolidinylpropyl groups. The reaction conditions often require the use of organic solvents such as chloroform and ethanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates and final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the compound at various stages of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Industry: Applied in the formulation of specialized coatings and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents and promoting their release within the cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Another ionizable cationic lipid with similar applications in drug delivery.
Pyrrolidin-2-ones: Compounds with a pyrrolidine core, used in various synthetic and medicinal applications.
Uniqueness
Bis(2-butyloctyl) 10-(N-(3-(pyrrolidin-1-yl)propyl)octanamido)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable lipid nanoparticles makes it particularly valuable in the field of drug delivery.
Propriétés
Formule moléculaire |
C58H112N2O5 |
|---|---|
Poids moléculaire |
917.5 g/mol |
Nom IUPAC |
bis(2-butyloctyl) 10-[octanoyl(3-pyrrolidin-1-ylpropyl)amino]nonadecanedioate |
InChI |
InChI=1S/C58H112N2O5/c1-6-11-16-23-32-44-56(61)60(50-37-49-59-47-35-36-48-59)55(42-30-24-19-21-26-33-45-57(62)64-51-53(38-14-9-4)40-28-17-12-7-2)43-31-25-20-22-27-34-46-58(63)65-52-54(39-15-10-5)41-29-18-13-8-3/h53-55H,6-52H2,1-5H3 |
Clé InChI |
PZWVJAQWYTXGMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCN1CCCC1)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)



![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)

